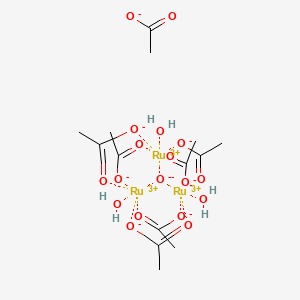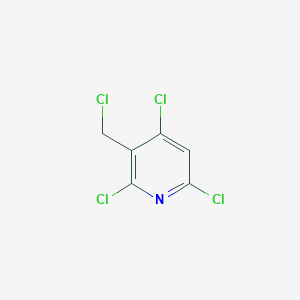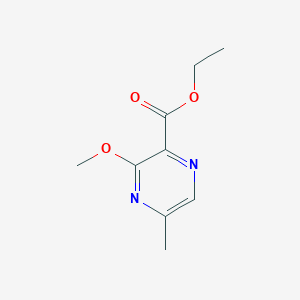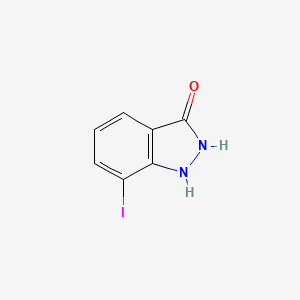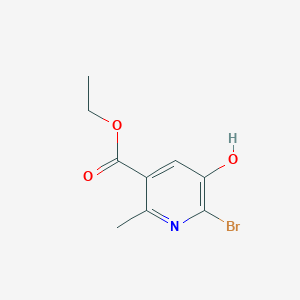![molecular formula C23H35ClFNO B13662531 Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1’-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride is a complex organic compound with the molecular formula C23H35ClFNO and a molecular weight of 395.98 g/mol . This compound is known for its unique structural features, which include a spirocyclic framework and a fluorophenoxy group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1’-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable naphthalene derivative with a piperidine moiety under acidic conditions.
Introduction of the propyl chain: The propyl chain is introduced via a nucleophilic substitution reaction using a propyl halide.
Attachment of the fluorophenoxy group: The final step involves the reaction of the intermediate with 4-fluorophenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-1’-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group or the propyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Trans-1’-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Trans-1’-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group is believed to play a crucial role in binding to these targets, while the spirocyclic core provides structural stability. The exact pathways and molecular interactions are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4aR,8aR)-1’-(3-(4-Fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
Uniqueness
Trans-1’-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride is unique due to its spirocyclic structure and the presence of a fluorophenoxy group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C23H35ClFNO |
|---|---|
Poids moléculaire |
396.0 g/mol |
Nom IUPAC |
(4aR,8aR)-1'-[3-(4-fluorophenoxy)propyl]spiro[2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene-7,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C23H34FNO.ClH/c24-21-6-8-22(9-7-21)26-17-3-14-25-15-12-23(13-16-25)11-10-19-4-1-2-5-20(19)18-23;/h6-9,19-20H,1-5,10-18H2;1H/t19-,20-;/m1./s1 |
Clé InChI |
QOJSMNYGVUBLRW-GZJHNZOKSA-N |
SMILES isomérique |
C1CC[C@@H]2CC3(CC[C@H]2C1)CCN(CC3)CCCOC4=CC=C(C=C4)F.Cl |
SMILES canonique |
C1CCC2CC3(CCC2C1)CCN(CC3)CCCOC4=CC=C(C=C4)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)


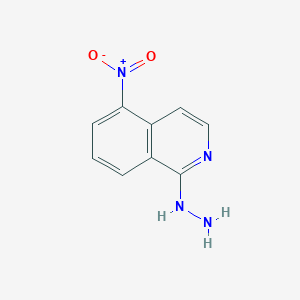
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
![N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine](/img/structure/B13662501.png)
![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)
